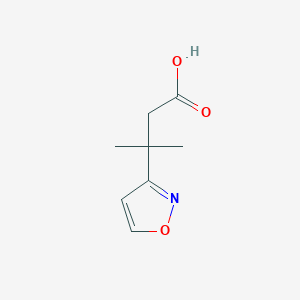
3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid is an organic compound that features a butanoic acid backbone with a methyl group and an oxazole ring attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid typically involves the formation of the oxazole ring followed by the attachment of the butanoic acid moiety One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring or other functional groups to more reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学研究应用
3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The butanoic acid moiety can also interact with cellular components, affecting metabolic processes.
相似化合物的比较
Similar Compounds
3-Methylbutanoic acid: Similar in structure but lacks the oxazole ring.
2-Methyl-3-(1,2-oxazol-3-yl)propanoic acid: Similar but with a different carbon chain length.
3-(1,2-Oxazol-3-yl)propanoic acid: Lacks the methyl group on the butanoic acid chain.
Uniqueness
3-Methyl-3-(1,2-oxazol-3-yl)butanoic acid is unique due to the presence of both the oxazole ring and the methyl-substituted butanoic acid chain. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
3-methyl-3-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-8(2,5-7(10)11)6-3-4-12-9-6/h3-4H,5H2,1-2H3,(H,10,11) |
InChI 键 |
VRLKTDFLYPRGCX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)O)C1=NOC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















